{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Description
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperazine ring, a tetrazole ring, and a cyclohexyl group
Properties
Molecular Formula |
C18H23FN6O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C18H23FN6O3S/c19-15-4-6-16(7-5-15)29(27,28)24-12-10-23(11-13-24)17(26)18(8-2-1-3-9-18)25-14-20-21-22-25/h4-7,14H,1-3,8-13H2 |
InChI Key |
PBYBKHYGECLXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Piperazine
Piperazine undergoes sulfonation with 4-fluorophenylsulfonyl chloride under basic conditions.
Procedure :
-
Piperazine (1.0 equiv) is dissolved in dry dichloromethane (DCM) at 0°C.
-
4-Fluorophenylsulfonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.2 equiv).
-
The reaction is stirred at room temperature for 12 hours.
-
Workup involves washing with aqueous HCl (1M), drying over Na₂SO₄, and solvent evaporation.
Yield : 85–90% (reported for analogous sulfonations).
Synthesis of [1-(1H-Tetrazol-1-yl)cyclohexyl]methanone
Tetrazole Ring Formation via Ugi Multicomponent Reaction
The Ugi reaction enables simultaneous introduction of the tetrazole and cyclohexyl groups.
Procedure :
-
Cyclohexyl isocyanide (1.0 equiv), 1-azidocyclohexane (1.0 equiv), and trimethylsilyl azide (TMS-N₃, 1.2 equiv) are combined in methanol.
-
The mixture is stirred at room temperature for 24 hours.
-
The intermediate is hydrolyzed with aqueous NaOH (10%) to yield 1-(1H-tetrazol-1-yl)cyclohexane.
Fragment Coupling: Nucleophilic Acyl Substitution
Activation of the Methanone Carbonyl
The ketone group in [1-(1H-tetrazol-1-yl)cyclohexyl]methanone is activated for nucleophilic attack.
Procedure :
-
The methanone (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) at reflux for 2 hours to form the acyl chloride.
-
Excess SOCl₂ is removed under vacuum.
Coupling with 4-[(4-Fluorophenyl)sulfonyl]piperazine
The acyl chloride reacts with the sulfonylated piperazine under basic conditions.
Procedure :
-
4-[(4-Fluorophenyl)sulfonyl]piperazine (1.0 equiv) is dissolved in dry DCM.
-
The acyl chloride (1.1 equiv) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
The reaction is stirred at room temperature for 24 hours.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.
Yield : 70–75%.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Optimization Challenges and Solutions
Steric Hindrance During Coupling
The bulky cyclohexyl-tetrazole group necessitates high-dilution conditions (0.1 M) to minimize dimerization.
Sensitivity of Tetrazole Moiety
Reactions are conducted under inert atmosphere (N₂/Ar) to prevent oxidation of the tetrazole ring.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A telescoped approach combines sulfonation, tetrazole formation, and coupling in a single reactor, reducing purification steps.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds with similar structures to 4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone can act as selective inverse agonists for the cannabinoid receptor type 1 (CB1). This property is significant for developing antiobesity drugs that aim to minimize central nervous system side effects associated with previous generations of CB1 antagonists like rimonabant. The compound's unique chemical scaffold allows for optimization of its pharmacokinetic properties, potentially leading to safer therapeutic options .
Anxiolytic and Antidepressant Effects
Studies have suggested that piperazine derivatives exhibit anxiolytic and antidepressant-like effects in animal models. The incorporation of the tetrazole ring may enhance these effects by modulating neurotransmitter systems involved in mood regulation. Research on related compounds has shown promising results in reducing anxiety and depressive behaviors, indicating that further exploration of this compound could yield valuable insights into its potential as a therapeutic agent .
Antitumor Activity
Preliminary investigations into the antitumor properties of sulfonamide derivatives, including those similar to our compound, have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways critical for tumor growth and proliferation. Further studies are required to elucidate the exact mechanisms and optimize the compound for enhanced efficacy against specific cancer types .
Data Table: Summary of Biological Activities
Case Study 1: Cannabinoid Receptor Inhibition
A study conducted on a series of piperazine derivatives demonstrated that compounds structurally similar to 4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone exhibited significant CB1 receptor antagonism. The results indicated potential for these compounds in treating obesity without the psychiatric side effects typical of earlier drugs .
Case Study 2: Antidepressant Potential
In a behavioral study using rodent models, piperazine-based compounds were shown to reduce depressive symptoms when administered chronically. The study highlighted the importance of structural modifications, such as incorporating tetrazole rings, which may enhance bioactivity and target selectivity .
Mechanism of Action
The mechanism of action of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of signal transduction cascades, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}(tetrahydro-2-furanyl)methanone: Similar in structure but contains a tetrahydrofuran ring instead of a cyclohexyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but differs in the core structure, having a pyrazole ring.
Uniqueness
The uniqueness of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperazine and a tetrazole ring allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
The compound {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone, identified by its CAS number 1144489-93-9, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H16F2N6O3S, with a molecular weight of 434.42 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a tetrazole moiety, which contribute to its biological properties.
Research indicates that compounds similar to {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone may act as inverse agonists at the cannabinoid receptor type 1 (CB1). This property suggests potential applications in obesity management and metabolic disorders due to the modulation of appetite and energy expenditure.
Binding Affinity
In studies involving related compounds, such as (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone, a Ki value of 220 nM was reported for CB1 binding, indicating significant interaction with this receptor . This binding affinity supports the hypothesis that the compound may exhibit similar pharmacological effects.
Pharmacological Effects
The primary biological activities associated with the compound include:
- CB1 Receptor Modulation : Inverse agonism at CB1 may lead to reduced appetite and weight loss.
- Potential Antidepressant Effects : Some studies suggest that modulation of cannabinoid receptors can influence mood and anxiety levels.
Case Studies
A study highlighted the synthesis and evaluation of various piperazine derivatives, including those containing sulfonamide groups. These compounds exhibited significant antibacterial activity and enzyme inhibition, suggesting a broader pharmacological profile beyond cannabinoid receptor interaction .
Table 1: Biological Activities of Related Compounds
| Compound Name | CB1 Binding Ki (nM) | Biological Activity |
|---|---|---|
| LDK1229 | 220 | Inverse agonist |
| LDK1203 | Not specified | Potential anorectic |
| LDK1222 | Not specified | Potential anorectic |
Q & A
Q. Table 1: Key Spectroscopic Signals
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Piperazine ring | 2.8–3.5 (m) | – |
| Sulfonyl group | – | 1340–1360 |
| Tetrazole moiety | 8.5–9.5 (s) | 1580–1620 |
Basic: What synthetic routes are feasible for this compound?
Answer:
A multi-step synthesis is typical:
Core Formation: Couple the piperazine and 4-fluorophenyl sulfonyl chloride under basic conditions (e.g., triethylamine in DCM, as in ) .
Tetrazole Introduction: React 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid with the piperazine-sulfonyl intermediate via amide bond formation (similar to methods in ).
Purification: Use column chromatography (e.g., ethyl acetate/hexane gradients, as in ) to isolate the product.
Critical Parameters:
- Temperature control (<0°C during sulfonylation to prevent side reactions).
- Solvent choice (DCM for sulfonylation; methanol for recrystallization).
Advanced: How can computational methods predict biological activity and optimize synthesis?
Answer:
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity. used QSAR to predict antimicrobial activity in tetrazole-containing analogs .
- Molecular Docking: Simulate interactions with targets like kinases or GPCRs. For example, employed docking to study oxadiazole derivatives’ binding affinities .
- Reaction Pathway Optimization: Tools like the Artificial Force Induced Reaction (AFIR) method (cited in ) predict energetically favorable routes for intermediate formation .
Advanced: How to resolve contradictions in crystallographic data during structure determination?
Answer:
- Refinement Software: Use SHELXL () for high-resolution or twinned data. Adjust parameters like HKLF5 for twinning .
- Validation Metrics: Cross-check R-factors, electron density maps, and thermal displacement parameters.
- Case Example: highlights SHELX’s robustness in resolving ambiguities in sulfonyl group orientation .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition Assays: Test against targets like carbonic anhydrase (tetrazole analogs in showed antimicrobial activity) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7, as in ) .
- Kinase Profiling: Screen for kinase inhibition using ADP-Glo™ assays.
Q. Table 2: Biological Activity of Structural Analogs
| Compound Class | Assay Type | Activity Observed (IC50) | Reference |
|---|---|---|---|
| Tetrazole-sulfonamide | Antimicrobial | 2.5 μM (E. coli) | |
| Piperazine derivatives | Cytotoxicity | 10 μM (MCF-7) |
Advanced: How to optimize pharmacokinetics through structural modifications?
Answer:
- Improve Solubility: Introduce polar groups (e.g., hydroxyl or carboxyl) on the cyclohexyl ring (analogous to ’s methoxy modifications) .
- Enhance Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable amides or heterocycles.
- Case Study: achieved improved bioavailability by substituting the tetrazole’s position on the phenyl ring .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts.
- Knockdown/Rescue Experiments: Use siRNA to silence the putative target and observe activity loss (e.g., ’s approach for benzo[d]thiazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
